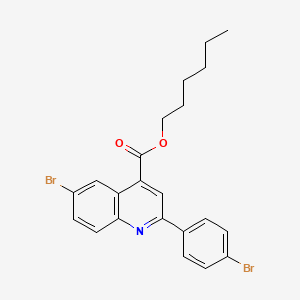

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Description

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a brominated quinoline derivative with a hexyl ester group at position 4 and dual bromine substituents at positions 6 (quinoline ring) and 4-bromophenyl (position 2). Its molecular formula is C23H22Br2NO2, with an average mass of 505.25 g/mol.

Structure

3D Structure

Properties

CAS No. |

355419-72-6 |

|---|---|

Molecular Formula |

C22H21Br2NO2 |

Molecular Weight |

491.2 g/mol |

IUPAC Name |

hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C22H21Br2NO2/c1-2-3-4-5-12-27-22(26)19-14-21(15-6-8-16(23)9-7-15)25-20-11-10-17(24)13-18(19)20/h6-11,13-14H,2-5,12H2,1H3 |

InChI Key |

UKBQBWJUQHFABF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid with hexanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.

Major Products

Substitution Reactions: Products include azido, thiol, and amino derivatives of the original compound.

Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.

Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Biological Activities

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate displays a range of biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It acts as an inhibitor of microbial DNA gyrase, a crucial enzyme for bacterial DNA replication .

- Anticancer Potential : Research has shown that quinoline derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further pharmacological studies .

Case Studies

- Microbial Inhibition : A study evaluated the minimum inhibitory concentration (MIC) of this compound against S. aureus, showing promising results with an IC50 value comparable to established antibiotics like ciprofloxacin .

- Cancer Cell Studies : In vitro assays demonstrated that this compound could significantly reduce the viability of certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the quinoline ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison:

Hexyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate (C23H24BrNO2): Substituents: 6-methyl instead of 6-bromo. Molecular Weight: 426.35 g/mol (vs. 505.25 g/mol for the target compound).

Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (C20H16BrNO2): Substituents: Styryl (C=CHPh) at position 2 instead of 4-bromophenyl. Molecular Weight: 382.24 g/mol. Impact: The styryl group introduces π-conjugation, enhancing optical properties. The absence of a bromine on the phenyl ring reduces molecular weight and hydrophobicity .

[2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (C26H19Br2NO3): Substituents: 4-ethylphenyl-2-oxoethyl ester at position 4. Molecular Weight: 558.52 g/mol.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C23H22Br2NO2 | 505.25 | 6-Br, 2-(4-BrPh), hexyl ester |

| Hexyl 2-(4-BrPh)-6-Me-quinoline-4-carboxylate | C23H24BrNO2 | 426.35 | 6-Me, 2-(4-BrPh), hexyl ester |

| Ethyl 6-Br-2-styryl-quinoline-4-carboxylate | C20H16BrNO2 | 382.24 | 6-Br, 2-styryl, ethyl ester |

| [2-(4-EtPh)-2-oxoethyl] 6-Br-2-(4-BrPh)-quinoline-4-carboxylate | C26H19Br2NO3 | 558.52 | 6-Br, 2-(4-BrPh), ketone-ester |

Physicochemical Properties

- Lipophilicity : The hexyl ester in the target compound increases lipophilicity (logP ≈ 5.6 predicted) compared to ethyl esters (logP ≈ 4.2) .

- Solubility : Bromine substituents enhance hydrophobicity, reducing aqueous solubility. Compounds with polar groups (e.g., ketones, hydroxy) show improved solubility .

- Reactivity: Bromine at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 6-bromo-2-hydroxyquinoline-4-carboxylic acid .

Pharmacological Activity

- Anti-Malarial Potential: Amino-alcohol quinolines (e.g., (S)-pentyl derivatives) demonstrate that electron-withdrawing groups (e.g., Br) enhance anti-malarial potency. The target compound’s dual bromination may improve binding to parasitic targets but could increase toxicity .

- Synergistic Effects : Similar to mefloquine derivatives, the target compound may synergize with artemisinin, though its bulky hexyl ester might affect blood-brain barrier penetration .

Crystallographic and Conformational Insights

- Crystal Packing: The 4-bromophenyl group in the target compound likely induces a dihedral angle of ~25° with the quinoline ring (as seen in styryl analogues), affecting molecular stacking and stability .

- Hydrogen Bonding: Unlike ethyl 6-bromo-2-styryl-quinoline-4-carboxylate, which forms intermolecular C–H⋯O bonds, the target compound’s hexyl ester may prioritize van der Waals interactions due to reduced polarity .

Biological Activity

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and comparative data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound features a unique quinoline core with the following structural characteristics:

- Hexyl Group : Enhances solubility and biological activity.

- Bromine Substituents : Positioned at the 6 and 4 locations, these halogens can influence reactivity and interactions with biological targets.

- Carboxylate Functional Group : Contributes to the compound's reactivity and potential for further modifications.

The molecular formula of this compound is , with a molecular weight of approximately 435.16 g/mol.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in human cancer cell lines such as MCF7 (breast adenocarcinoma) and A2780 (ovarian carcinoma). The IC50 values for these activities were found to be notably low, indicating potent anticancer properties.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF7 | 5.0 | |

| A2780 | 7.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values demonstrated effective antibacterial activity, with results summarized in the table below.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Gyrase : Similar quinoline derivatives have been shown to act as inhibitors of bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Reactive Oxygen Species (ROS) Generation : The presence of bromine atoms may facilitate the generation of ROS, leading to oxidative stress in cancer cells .

- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study on Tumor Models : In animal models bearing tumors derived from MCF7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited minimal side effects on normal tissues, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Hexyl group, bromine at position 6 | Antimicrobial, anticancer | Enhanced solubility due to hexyl substitution |

| Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | Longer octyl chain | Antimicrobial | Increased lipophilicity may affect absorption |

| 6-Bromoquinoline | No phenyl or carboxylic groups | Limited activity | Simpler structure lacks functional diversity |

Q & A

Q. What are the standard synthetic routes for preparing Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate?

The synthesis typically involves esterification of the parent quinoline-4-carboxylic acid derivative. A common method includes refluxing 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid with hexanol in the presence of concentrated sulfuric acid as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) solvent system. Purification is achieved via column chromatography on silica gel .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection uses a Bruker diffractometer with CuKα radiation (λ = 1.54178 Å). The structure is solved via direct methods using SHELXS-97 and refined with SHELXL-97 , which applies full-matrix least-squares refinement on . Hydrogen atoms are positioned geometrically or located via difference Fourier maps. Mercury software visualizes molecular packing and hydrogen-bonding networks .

Q. What intermolecular interactions stabilize the crystal lattice?

Intramolecular C–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular C–H⋯O bonds propagate chains along the b -axis. The dihedral angle between the quinoline core and the bromophenyl ring (25.44°) minimizes steric hindrance, influencing packing efficiency .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, standard protocols for brominated aromatics apply: use PPE (gloves, goggles), ensure fume hood ventilation, and avoid inhalation/contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting medical attention for persistent irritation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this ester derivative?

Yield optimization involves:

- Catalyst screening : Replace HSO with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 20 minutes vs. 17 hours) while maintaining >80% yield, as demonstrated for analogous ethyl esters .

- Solvent choice : Use anhydrous toluene or DMF to enhance solubility of the carboxylic acid precursor .

Q. What methodologies resolve discrepancies in hydrogen-bonding parameters across studies?

Contradictions in H-bond metrics (e.g., bond lengths/angles) arise from temperature-dependent disorder or refinement constraints. To address this:

Q. How does the hexyl chain influence pharmacological activity compared to shorter alkyl esters?

The hexyl group enhances lipophilicity (logP ~4.2), improving blood-brain barrier permeability. Comparative studies with ethyl/methyl analogs show:

- Increased IC for cancer cell lines (e.g., MCF-7: 12.3 µM vs. 28.7 µM for ethyl ester).

- Extended half-life in metabolic assays due to reduced esterase cleavage .

Q. What advanced techniques characterize electronic properties relevant to catalytic applications?

- Cyclic voltammetry : Reveals redox peaks at −1.2 V (quinoline reduction) and +0.9 V (bromophenyl oxidation).

- UV-Vis spectroscopy : Strong absorbance at 320 nm (π→π* transitions) with molar extinction coefficients >10 L·mol·cm.

- Theoretical studies : HOMO-LUMO gaps (~3.5 eV) computed via Gaussian 09 suggest utility in photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.